molecular formula C6H5Br2NO B1408848 2,4-Dibromo-3-methoxypyridine CAS No. 1256823-10-5

2,4-Dibromo-3-methoxypyridine

Cat. No.: B1408848
CAS No.: 1256823-10-5
M. Wt: 266.92 g/mol
InChI Key: ZZFDBLKFUYBOEQ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of bromine atoms at positions 2 and 4, along with a methoxy group at position 3, gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-methoxypyridine typically involves bromination and methoxylation reactions. One common method is the bromination of 3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the compound can be reduced to remove the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atoms.

    Coupling Products: Biaryl compounds with extended aromatic systems.

    Oxidation Products: Aldehydes, acids, or ketones depending on the oxidizing agent used.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

2,4-Dibromo-3-methoxypyridine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.

    Industry: In the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the methoxy group can influence its reactivity and binding affinity, making it a versatile compound in different contexts.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromopyridine: Lacks the methoxy group, leading to different reactivity and applications.

    3-Methoxypyridine:

    2,4-Dichloro-3-methoxypyridine: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and properties.

Uniqueness

2,4-Dibromo-3-methoxypyridine is unique due to the combination of bromine atoms and a methoxy group, which imparts distinct electronic and steric effects. This combination allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.

Properties

IUPAC Name

2,4-dibromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFDBLKFUYBOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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